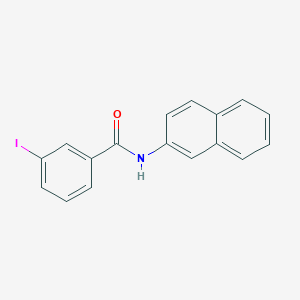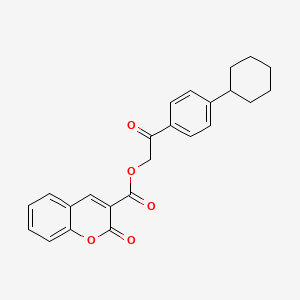
4-nitrobenzyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate
概要
説明
4-nitrobenzyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as nitrobenzyl, methoxyphenyl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, phenylhydrazine can react with acetylacetone under acidic conditions to form 1-phenyl-1H-pyrazole.
-
Introduction of the Carboxylate Group: : The carboxylate group can be introduced via esterification. This involves reacting the pyrazole derivative with a suitable carboxylic acid or its derivative in the presence of a catalyst such as sulfuric acid.
-
Substitution Reactions: : The nitrobenzyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions. For example, nitration of benzyl alcohol followed by substitution with a methoxyphenyl group can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
-
Oxidation: : The nitro group in the compound can undergo reduction to form an amino group. This reaction typically requires reducing agents such as hydrogen gas in the presence of a palladium catalyst.
-
Reduction: : The compound can be reduced under specific conditions to yield various derivatives. For example, the nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For instance, halogenation can occur in the presence of halogens and a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).
Major Products
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
4-nitrobenzyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
-
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
-
Biology: : Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
-
Medicine: : Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
-
Industry: : Utilized in the development of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 4-nitrobenzyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-nitrobenzyl 3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
4-nitrobenzyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate: Contains a chloro group instead of a methoxy group.
Uniqueness
4-nitrobenzyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(4-nitrophenyl)methyl 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-31-21-13-9-18(10-14-21)23-22(15-26(25-23)19-5-3-2-4-6-19)24(28)32-16-17-7-11-20(12-8-17)27(29)30/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJADLKXQVVZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B3512176.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3512199.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B3512202.png)
![1-(diphenylmethyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B3512204.png)
![2-(3,4-dimethoxyphenyl)-N,N-bis[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B3512211.png)
![N,N'-dimethyl-2-oxo-N,N'-diphenyl-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B3512214.png)
![N-(4-fluorophenyl)-2-{3-[(5Z)-2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3512226.png)
![4-methoxy-N-({[2-(trichloromethyl)-1,3-dioxolan-2-yl]amino}carbonyl)benzamide](/img/structure/B3512234.png)
![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B3512239.png)
![4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-bromophenyl)thio]phthalonitrile](/img/structure/B3512242.png)
![5-(2-methoxyphenoxy)-2-[3-(2-quinoxalinyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3512247.png)
![2-(3-nitrophenyl)-2-oxoethyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B3512253.png)

